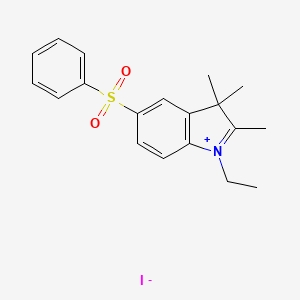
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide is a synthetic organic compound belonging to the indole family. Indoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and organic synthesis. This particular compound is characterized by the presence of an ethyl group, three methyl groups, a phenylsulphonyl group, and an iodide ion.
Métodos De Preparación
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide typically involves the Fischer indole synthesis method. This method produces an aromatic heterocyclic indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of Bronsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid. Lewis acids like boron trifluoride, zinc chloride, iron chloride, and aluminum chloride can also be used as catalysts .
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Análisis De Reacciones Químicas
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group plays a crucial role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide can be compared with other similar compounds such as:
2,3,3-Trimethylindolenine: This compound lacks the phenylsulphonyl group and iodide ion, making it less reactive in certain chemical reactions.
1-Ethyl-2,3,3-trimethylindolenium-5-sulfonate: This compound has a sulfonate group instead of a phenylsulphonyl group, which may alter its solubility and reactivity.
2,3,3-Trimethyl-5-nitroindolenine: The presence of a nitro group instead of a phenylsulphonyl group significantly changes its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
55203-51-5 |
|---|---|
Fórmula molecular |
C19H22INO2S |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C19H22NO2S.HI/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)23(21,22)15-9-7-6-8-10-15;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OQJOGLZCCHZCOU-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


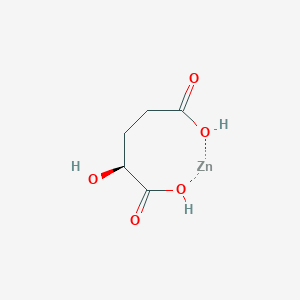



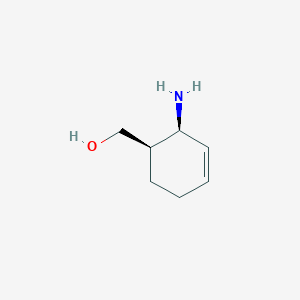
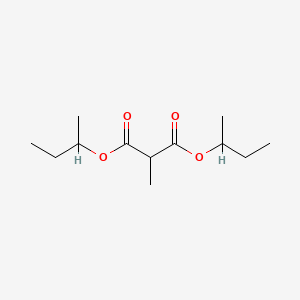
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
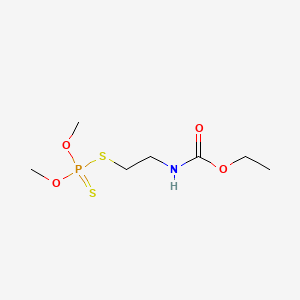
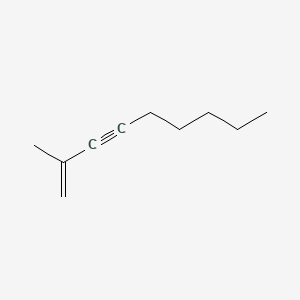

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
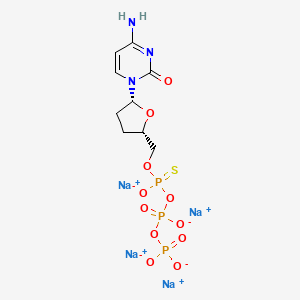
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
